N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-6-oxopyran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13-4-3-9(8-20-13)14(18)15-7-10-6-12(21-16-10)11-2-1-5-19-11/h1-6,8H,7H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTMOBJZMNTBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=COC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide typically involves multiple steps, starting from readily available starting materials. . Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and other advanced techniques to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, further diversifying its chemical properties.
Scientific Research Applications
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including antimicrobial and anticancer properties.
In medicine, this compound is being explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug discovery. In industry, it may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects .
For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be structurally and functionally compared to three classes of analogs (Table 1):
Structural Analogues with Isoxazole/Furan Hybrids
- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :
LMM11 shares a furan-2-yl substituent but replaces the isoxazole with a 1,3,4-oxadiazole ring. This modification alters electronic properties, as oxadiazoles are stronger electron-withdrawing groups compared to isoxazoles. LMM11 demonstrates potent antifungal activity against Candida albicans via thioredoxin reductase inhibition, suggesting that the furan-heterocycle combination is critical for targeting redox enzymes .
Nitro-Containing Heterocycles
- Compound 21 (N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide): While lacking a furan ring, Compound 21 incorporates a nitro group and a pyrazole-thiophene scaffold. Its trypanocidal activity (42% yield in synthesis) highlights the role of nitro groups in antiparasitic action, a feature absent in the target compound. The absence of a nitro group in the target may reduce toxicity but limit efficacy against certain pathogens .
Ranitidine-Related Derivatives
- Ranitidine Diamine Hemifumarate: This impurity of ranitidine contains a dimethylamino-substituted furan linked to a sulfanyl-ethylamine group. Though pharmacologically distinct, its stability profile underscores the importance of substituent positioning on furan rings for drug degradation resistance—a consideration for the target compound’s formulation .
Data Table: Comparative Analysis
Research Findings and Implications
- Antifungal Potential: The furan-isoxazole core in the target compound may mimic LMM11’s antifungal mechanism, but the isoxazole’s weaker electron-withdrawing nature compared to oxadiazole could reduce thioredoxin reductase affinity .
- Synthetic Feasibility : Compound 21’s moderate yield (42%) via column chromatography suggests challenges in synthesizing nitro-free analogs like the target compound, necessitating optimized protocols.
- Stability Considerations : The ranitidine derivatives highlight that furan-containing compounds require careful analysis of substituent effects on stability, particularly for carboxamide linkages .
Biological Activity
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.
1. Structural Overview
The compound features a pyran core, an isoxazole moiety, and a furan ring. Its structure is characterized by the following components:
- Pyran ring: A six-membered ring containing one oxygen atom.
- Isoxazole ring: A five-membered ring containing two nitrogen atoms.
- Furan ring: A five-membered aromatic ring containing one oxygen atom.
This unique combination of functional groups contributes to its diverse pharmacological properties.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the isoxazole and furan intermediates through cyclization reactions.
- Coupling reactions involving acyl chlorides and amines.
- Final condensation reaction to form the carboxamide bond.
3.1 Antimicrobial Activity
Recent studies indicate that the compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been reported, highlighting its effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Bacillus subtilis | 20 |
These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .
3.2 Anti-inflammatory Activity
The compound has also shown promise as an anti-inflammatory agent. Mechanistic studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in various models .
3.3 Anticancer Potential
Preliminary findings indicate that this compound may interact with molecular targets relevant to cancer treatment. In vitro assays have demonstrated its ability to modulate pathways associated with cell proliferation and apoptosis in cancer cell lines .
The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes, modulating their activity:
- Enzyme Inhibition: The compound may inhibit enzymes involved in crucial biochemical pathways.
- Receptor Interaction: It could interact with cellular receptors, influencing signal transduction pathways.
Further studies utilizing molecular docking simulations are necessary to elucidate these interaction mechanisms more clearly.
5. Comparative Studies
When compared to structurally related compounds, this compound displays distinct biological profiles due to its unique functional groups:
| Compound Name | Biological Activity |
|---|---|
| N-(furan)-carboxamide | Moderate antibacterial |
| Isoxazole derivatives | Variable anti-inflammatory |
| Pyridine analogs | Limited anticancer activity |
This comparison highlights the potential advantages of this compound in therapeutic applications compared to others in its class.
6. Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives, including this compound against clinical isolates of bacteria. Results indicated that this compound had superior activity compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In an animal model of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers compared to controls, supporting its role as an anti-inflammatory agent .
Q & A
Q. What synthetic routes are reported for preparing N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-oxo-2H-pyran-5-carboxamide, and what are their critical reaction conditions?
Answer: Synthesis of structurally related isoxazole-furan hybrids typically involves multi-step protocols:
- Step 1: Formation of the isoxazole core via cyclocondensation of nitrile oxides with alkynes or enol ethers. For furan-linked isoxazoles, furan-2-carbaldehyde derivatives are common precursors .
- Step 2: Methylation or alkylation at the isoxazole’s 3-position to introduce the methyl linker. This often employs alkyl halides in the presence of bases like K₂CO₃ or DBU .
- Step 3: Coupling the methyl-isoxazole intermediate with the pyranone carboxamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) or acid chlorides .
- Critical Conditions: Reaction pH (controlled by bases like Na₂CO₃), solvent polarity (e.g., DMF for amidation), and temperature (room temp. for acid-sensitive steps) are pivotal for yield optimization .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR: To confirm the furan (δ 6.3–7.5 ppm), isoxazole (δ 8.1–8.5 ppm), and pyranone (δ 5.5–6.2 ppm) environments. Aromatic protons and carboxamide NH signals (δ ~10 ppm) are key markers .
- IR Spectroscopy: Peaks at ~1650–1700 cm⁻¹ (C=O stretch of carboxamide and pyranone) and ~3100 cm⁻¹ (N-H stretch) validate functional groups .
- LC-MS: High-resolution mass spectrometry (HRMS) confirms molecular weight, while fragmentation patterns assess stability .
- Elemental Analysis: Validates purity (>95%) and stoichiometry of C, H, N .
Advanced Research Questions
Q. How can computational methods like molecular docking and QSAR models predict the biological activity of this compound?
Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., kinases or enzymes). For example, the furan ring may engage in π-π stacking with aromatic residues, while the carboxamide forms hydrogen bonds .
- QSAR Models: Parameters like logP (lipophilicity) and polar surface area (PSA) predict bioavailability. The compound’s moderate logP (~2.5) suggests membrane permeability, while PSA >90 Ų may limit CNS penetration .
- Validation: Compare predicted activity with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine models .
Q. What strategies mitigate solubility challenges during in vitro biological testing of this compound?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
- Pro-drug Design: Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to the carboxamide, improving solubility for in vivo studies .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to maintain stability in physiological buffers .
Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
Answer:
- Assay Standardization: Control variables like cell line passage number, serum concentration, and incubation time. For example, IC₅₀ discrepancies in kinase assays may arise from ATP concentration differences .
- Orthogonal Validation: Confirm activity using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cellular proliferation).
- Metabolic Stability Checks: Use liver microsomes to rule out rapid degradation as a cause of false negatives .
Methodological Challenges and Optimization
Q. What reaction optimization strategies improve yields in the final amidation step?
Answer:
- Catalyst Screening: Test coupling agents like HATU vs. EDC for efficiency. HATU often improves yields in sterically hindered amidation .
- Ultrasonic Assistance: Sonication reduces reaction time (e.g., from 24h to 4h) by enhancing reagent mixing, as demonstrated in similar carboxamide syntheses .
- Temperature Gradients: Gradual heating (e.g., 0°C → RT) minimizes side reactions like epimerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
